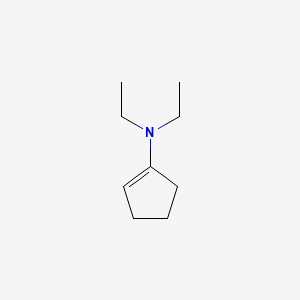![molecular formula C17H13N3O3S2 B14693874 (5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14693874.png)
(5Z)-5-benzylidene-3-{[(3-nitrophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process. One common method is the condensation reaction between a thiazolidinone derivative and a benzaldehyde derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In anticancer applications, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
5-benzylidene-3-(3-phenylallylideneamino)imidazolidine-2,4-dione: This compound shares a similar benzylidene group but has an imidazolidine ring instead of a thiazolidinone ring.
N-benzylidene-3-nitroaniline: This compound has a similar benzylidene and nitroanilino structure but lacks the thiazolidinone ring.
Uniqueness
5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the presence of both sulfur and nitrogen atoms in its thiazolidinone ring, which imparts distinct chemical and biological properties
特性
分子式 |
C17H13N3O3S2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
(5Z)-5-benzylidene-3-[(3-nitroanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13N3O3S2/c21-16-15(9-12-5-2-1-3-6-12)25-17(24)19(16)11-18-13-7-4-8-14(10-13)20(22)23/h1-10,18H,11H2/b15-9- |
InChIキー |
DZMPUNCYNKILBJ-DHDCSXOGSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CNC3=CC(=CC=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N,N'-Bis[3-(triethylsilyl)propyl]urea](/img/structure/B14693819.png)

![7-[2-(diethylamino)ethoxy]-2H-chromen-2-one](/img/structure/B14693833.png)


![9,13-Methanotriphenyleno[2,3-c]furan-10,12-dione](/img/structure/B14693847.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B14693849.png)




